molecular formula C15H12N2S B11859320 4-[(4-Methylphenyl)sulfanyl]quinazoline CAS No. 3458-44-4

4-[(4-Methylphenyl)sulfanyl]quinazoline

Cat. No.: B11859320
CAS No.: 3458-44-4
M. Wt: 252.3 g/mol
InChI Key: MPDLTNZOSNDGOF-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)sulfanyl]quinazoline is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfanyl]quinazoline typically involves the reaction of quinazoline derivatives with 4-methylthiophenol. One common method includes the nucleophilic substitution reaction where the quinazoline derivative is treated with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)sulfanyl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The quinazoline ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated or nitrated quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the reduction of microbial activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Alkenylsulfanyl)quinazolines: These compounds have similar structures but differ in the alkenyl group attached to the sulfur atom.

    4-Quinazolinones: These derivatives have a carbonyl group at the 4-position instead of a sulfanyl group.

Uniqueness

4-[(4-Methylphenyl)sulfanyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenylsulfanyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development .

Properties

CAS No.

3458-44-4

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylquinazoline

InChI

InChI=1S/C15H12N2S/c1-11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3

InChI Key

MPDLTNZOSNDGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=NC3=CC=CC=C32

Origin of Product

United States

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